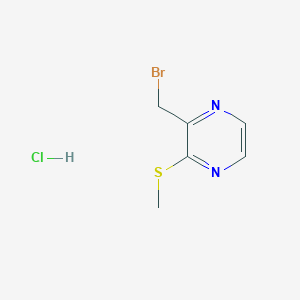
2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H8BrClN2S and its molecular weight is 255.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8BrN2S·HCl
- Molecular Weight : 239.58 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | Staphylococcus aureus | 32 µg/mL |
| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound was evaluated using various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.12 |
| HCC827 | 7.45 |
| NCI-H358 | 6.30 |
These results indicate that the compound has promising antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications.
The biological activity of this compound is believed to involve:
- DNA Binding : The compound may interact with DNA, disrupting replication and transcription processes.
- Enzyme Interaction : It potentially inhibits enzymes critical for cancer cell metabolism, leading to apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study assessed the efficacy of various pyrazine derivatives, including this compound, against resistant bacterial strains. The compound showed significant activity, especially in combination therapies. -
Case Study on Antitumor Effects :
Another investigation focused on the effects of this compound on human lung cancer models. The study revealed that it not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase.
Propriétés
IUPAC Name |
2-(bromomethyl)-3-methylsulfanylpyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLIWDRXXAQVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














